1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, this compound is explored as a lead compound in drug discovery and development. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring and the methoxy group play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1-[3-[[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone can be compared with other similar compounds, such as:
1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone: This compound also contains a methoxy group and a methyl group attached to a phenyl ring, but it lacks the thiazole ring, making it less versatile in certain chemical reactions.
Ethanone, 1-(2-aminophenyl)-: This compound features an amino group instead of a thiazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-9-15(7-8-18(12)23-3)17-11-24-19(21-17)20-16-6-4-5-14(10-16)13(2)22/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJFXJCMBXKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.